molecular formula C13H23IO B13286565 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane

Cat. No.: B13286565
M. Wt: 322.23 g/mol
InChI Key: DOZJUKSKHVUXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane is a cyclohexane derivative featuring a cyclopentyl ether substituent with an iodomethyl group at the 1-position of the cyclopentane ring.

Properties

Molecular Formula

C13H23IO

Molecular Weight

322.23 g/mol

IUPAC Name

1-[1-(iodomethyl)cyclopentyl]oxy-3-methylcyclohexane

InChI

InChI=1S/C13H23IO/c1-11-5-4-6-12(9-11)15-13(10-14)7-2-3-8-13/h11-12H,2-10H2,1H3

InChI Key

DOZJUKSKHVUXPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC2(CCCC2)CI

Origin of Product

United States

Preparation Methods

Direct Halomethylation of Cyclopentanol Derivatives

A primary approach to synthesize 1-{[1-(iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane involves the halomethylation of a cyclopentanol derivative, specifically targeting the formation of an iodomethyl substituent on the cyclopentyl ring, followed by etherification with 3-methylcyclohexanol or its derivatives.

  • Step 1: Formation of 1-(Iodomethyl)cyclopentanol Intermediate

    The iodination of a hydroxymethyl group attached to cyclopentane can be achieved via reaction of the corresponding hydroxymethylcyclopentane with iodine reagents such as iodine/ triphenylphosphine or via halogen exchange from bromomethyl precursors using sodium iodide (Finkelstein reaction) in acetone. This step introduces the iodomethyl group at the 1-position of cyclopentane.

  • Step 2: Etherification with 3-Methylcyclohexanol

    The iodomethylcyclopentyl intermediate is then reacted with 3-methylcyclohexanol under basic conditions to form the ether linkage. Typically, the reaction involves a nucleophilic substitution where the alkoxide ion of 3-methylcyclohexanol attacks the electrophilic iodomethyl carbon, displacing the iodide ion.

  • Reaction Conditions

    Common bases such as potassium carbonate or sodium hydride in aprotic solvents like tetrahydrofuran or dimethylformamide facilitate the ether formation. Temperature control (0–50 °C) is necessary to optimize yield and minimize side reactions.

Organomagnesium (Grignard) Reagent Route

An alternative and more controlled synthetic strategy involves the use of organomagnesium reagents, leveraging the reactivity of magnesium insertion into carbon-halogen bonds:

  • Step 1: Preparation of 1-(Iodomethyl)cyclopentylmagnesium Halide

    Magnesium turnings are reacted with 1-(iodomethyl)cyclopentane in anhydrous ether solvents to form the corresponding Grignard reagent. The reaction requires activation of magnesium and exclusion of moisture.

  • Step 2: Reaction with 3-Methylcyclohexanone

    The Grignard reagent is then reacted with 3-methylcyclohexanone to form an alkoxide intermediate, which upon acidic workup yields the corresponding alcohol.

  • Step 3: Conversion to Ether

    The alcohol can be converted to the desired ether via Williamson ether synthesis, employing alkyl halides or sulfonate esters under basic conditions.

This multi-step route allows for stereochemical control and functional group tolerance but requires careful handling of reactive intermediates.

Iodine-Magnesium Exchange and Cross-Coupling

Recent advanced methods in organometallic chemistry include iodine-magnesium exchange reactions followed by cross-coupling to assemble complex ether structures:

  • Iodine-Magnesium Exchange

    The iodomethylcyclopentyl substrate undergoes iodine-magnesium exchange with isopropylmagnesium chloride or similar reagents to generate a reactive organomagnesium species.

  • Cross-Coupling with 3-Methylcyclohexanol Derivatives

    This intermediate can then be coupled with suitable electrophilic partners derived from 3-methylcyclohexanol under palladium or nickel catalysis to form the ether bond.

This method offers high selectivity and functional group compatibility but is more commonly applied in research settings.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reported Yield (%)
Direct Halomethylation + Etherification Iodine reagents or NaI (Finkelstein), K2CO3, DMF, RT Simple, straightforward Possible side reactions, moderate control Not explicitly reported
Grignard Reagent Route Mg, ether solvents, 3-methylcyclohexanone, acid workup Stereochemical control, versatile Requires anhydrous conditions, multi-step Not explicitly reported
Iodine-Magnesium Exchange + Cross-Coupling iPrMgCl, Pd or Ni catalyst, ether solvents High selectivity, functional group tolerance Complex, requires catalysts Not explicitly reported

Research Findings and Notes

  • The compound this compound has a CAS number 1596784-41-6 and is commercially available from specialized chemical suppliers, indicating established synthetic routes exist though detailed protocols are proprietary or unpublished in open literature.

  • Organomagnesium reagents are commonly employed in the preparation of iodomethyl-substituted cycloalkyl ethers, as supported by literature on related compounds and organometallic synthesis techniques.

  • Patent literature suggests that etherifications involving halomethyl cycloalkanes and cyclohexanol derivatives are feasible under basic conditions with good yields, although specific data for this compound is limited.

  • The iodine-magnesium exchange technique is a modern approach used to generate reactive intermediates for complex molecule assembly, applicable to the synthesis of iodomethyl cyclopentyl ethers.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the iodine atom, forming a cyclopentylmethane derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of cyclopentylmethane derivatives.

Scientific Research Applications

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane involves its reactivity due to the presence of the iodomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Iodine vs. Methyl or Ester Groups

The iodomethyl group in the target compound distinguishes it from analogs like ethyl 2-(4-oxocyclohexyl)acetate (CAS 33668-25-6) and 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile ().

Ether Linkage vs. Ester/Carbonyl Functionality

The ether group in the target compound contrasts with the ester or ketone functionalities in ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4, ) and 1-methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one (). Ethers generally exhibit lower reactivity toward hydrolysis compared to esters or ketones, suggesting enhanced stability in aqueous environments .

Stereochemical and Conformational Considerations

The cyclohexane ring in the target compound likely adopts a chair conformation , as observed in 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile (). Substituents such as the bulky cyclopentyl ether group may influence equatorial vs. axial orientations, affecting steric interactions and solubility .

Physicochemical Properties (Inferred)

Compound Name Molecular Formula (Inferred) Key Substituents Boiling/Melting Point (Predicted) Solubility (Predicted)
1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane C₁₃H₂₁IO Iodomethyl, cyclopentyl ether, methyl High (due to iodine) Low in polar solvents
Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) C₉H₁₄O₃ Ester, ketone Moderate (~200°C) Moderate in organic solvents
1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one C₁₂H₁₇NO₂ Azepanone, cyclohexenyl Not reported Likely polar aprotic

Notes:

  • Low solubility in polar solvents (e.g., water) is inferred due to the hydrophobic cyclopentyl and cyclohexane moieties .

Research Findings and Gaps

  • Stability : The ether linkage likely enhances stability compared to esters in acidic/basic conditions, as seen in ethyl cyclohexane carboxylates .

Biological Activity

1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane is a synthetic organic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopentyl group, an iodomethyl substituent, and a methylcyclohexane moiety. The presence of iodine suggests potential reactivity, making it an interesting candidate for further biological evaluation.

PropertyValue
Molecular FormulaC13H19I
Molecular Weight292.20 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through mechanisms such as the inhibition of the MDM2-p53 interaction. This pathway is crucial in regulating cell cycle and apoptosis, particularly in tumorigenesis.

  • Case Study : A study published in the European Patent Office highlights the efficacy of related isoindoline derivatives in targeting the MDM2-p53 pathway, leading to apoptosis in cancer cells . The potential for this compound to engage this pathway warrants further investigation.

Anti-inflammatory Effects

Preliminary data suggest that compounds with similar cyclic structures may exhibit anti-inflammatory effects. The anti-inflammatory potential is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role.

  • Case Study : Research indicates that cyclic compounds can inhibit pro-inflammatory cytokines, which could be a mechanism through which this compound exerts its biological effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents
Step 1AlkylationIodomethane
Step 2Ether FormationCyclopentanol
Step 3CyclizationAcid catalyst

Q & A

Q. What are the recommended synthetic routes for 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and iodination reactions. A key intermediate, 1-(iodomethyl)cyclopentanol, can be prepared via nucleophilic substitution of a brominated precursor (e.g., (bromomethyl)cyclopentane) with iodine in the presence of a polar aprotic solvent like DMF . Subsequent etherification with 3-methylcyclohexanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) is effective for forming the cyclopentyl ether linkage. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or GC-MS to avoid side products like elimination derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic techniques:
  • HPLC/GC-MS : Quantify impurities using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with electron ionization .
  • NMR Spectroscopy : Confirm structural assignments via 1^1H and 13^{13}C NMR. Key signals include the cyclopentyl methylene protons (δ 3.2–3.5 ppm) and the iodomethyl group (δ 2.8–3.0 ppm) .
  • Elemental Analysis : Validate stoichiometry (e.g., iodine content via ICP-MS) .

Q. What safety protocols are critical when handling this iodinated compound?

  • Methodological Answer : Due to the iodine substituent’s volatility and potential toxicity:
  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
  • In case of exposure, wash affected areas with soap/water (skin) or provide fresh air (inhalation). Consult medical professionals immediately .
  • Store in amber glass vials under inert gas (argon) to prevent light- or moisture-induced degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or steric effects. Strategies include:
  • Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering in the cyclopentyl group) by acquiring spectra at low temperatures (−40°C to −80°C) .
  • X-ray Crystallography : Resolve absolute configuration and confirm bond lengths/angles, as demonstrated for analogous cyclohexane derivatives .
  • DFT Calculations : Compare experimental 13^{13}C NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .

Q. What catalytic or enzymatic strategies enhance the stereoselective synthesis of this compound?

  • Methodological Answer : Enzyme engineering (e.g., cyclohexanone monooxygenase mutants) can improve enantioselectivity in precursor synthesis. For example, directed evolution of Acetobacter spp. enzymes has enabled selective oxidation of prochiral cyclopentane intermediates . Transition-metal catalysts (e.g., Pd/Cu systems) are also effective for Ullmann-type coupling to install the iodomethyl group with >90% ee under mild conditions .

Q. How does the steric environment of the cyclopentyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopentyl ether’s steric bulk reduces accessibility to the iodine atom, slowing SN2S_N2 reactions. Comparative kinetic studies with less hindered analogs (e.g., cyclohexyl vs. cyclopentyl derivatives) show a 2–3x rate decrease. Computational modeling (MD simulations) reveals that the cyclopentyl group’s puckered conformation creates a shielded transition state, as seen in similar cyclohexane-carboxylate systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.